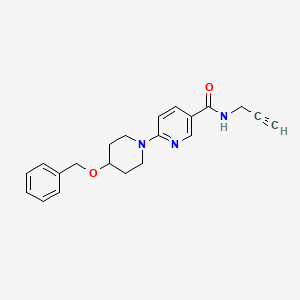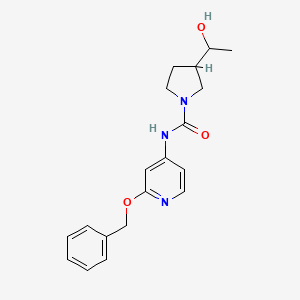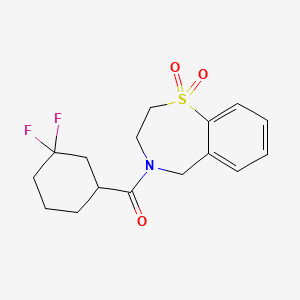![molecular formula C13H14Cl2N4OS B6721655 N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721655.png)
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, a carboxamide group, and a dichlorophenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction, where a thiol reagent reacts with the intermediate compound.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and chloroform.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide
- N-{2-[(2,4-dichlorobenzyl)thio]ethyl}methanesulfonamide
Uniqueness
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide stands out due to its unique combination of a triazole ring, dichlorophenyl group, and carboxamide functionality. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-5-methyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-8-12(18-19-17-8)13(20)16-4-5-21-7-9-2-3-10(14)6-11(9)15/h2-3,6H,4-5,7H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVCNUAFDSMBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6721593.png)

![[3-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721625.png)
![N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721627.png)
![N-[(4-chlorophenyl)-thiophen-3-ylmethyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721635.png)
![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721642.png)
![[3-(Cyclopropylmethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721648.png)
![N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721669.png)

![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-1H-indole-2-carboxamide](/img/structure/B6721689.png)
![3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide](/img/structure/B6721692.png)
